molecular formula C16H21NO3 B11111201 3-(Cyclopropylmethoxy)-1-(4-methoxybenzoyl)pyrrolidine

3-(Cyclopropylmethoxy)-1-(4-methoxybenzoyl)pyrrolidine

Cat. No.: B11111201
M. Wt: 275.34 g/mol
InChI Key: CGQDZOWFAZFTLY-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-1-(4-methoxybenzoyl)pyrrolidine is a synthetic organic compound characterized by its unique structure, which includes a cyclopropylmethoxy group and a methoxybenzoyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-1-(4-methoxybenzoyl)pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-1-(4-methoxybenzoyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

3-(Cyclopropylmethoxy)-1-(4-methoxybenzoyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-1-(4-methoxybenzoyl)pyrrolidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylmethoxy)-1-(4-methoxybenzoyl)pyrrolidine is unique due to the presence of both the cyclopropylmethoxy and methoxybenzoyl groups attached to a pyrrolidine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C16H21NO3/c1-19-14-6-4-13(5-7-14)16(18)17-9-8-15(10-17)20-11-12-2-3-12/h4-7,12,15H,2-3,8-11H2,1H3

InChI Key

CGQDZOWFAZFTLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(C2)OCC3CC3

Origin of Product

United States

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